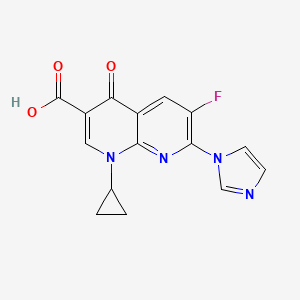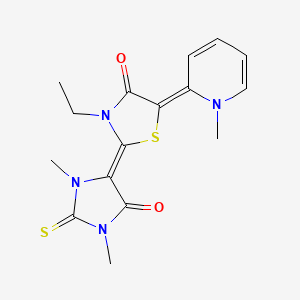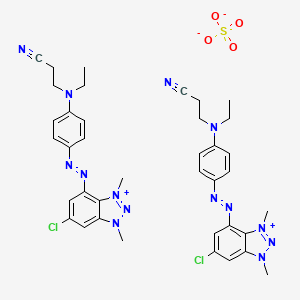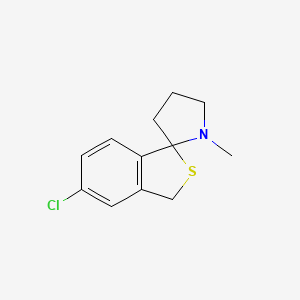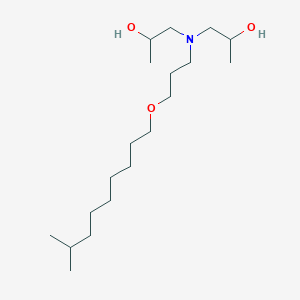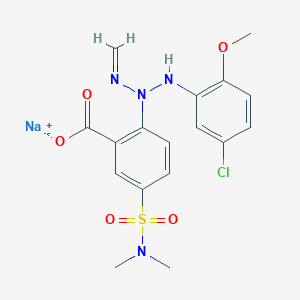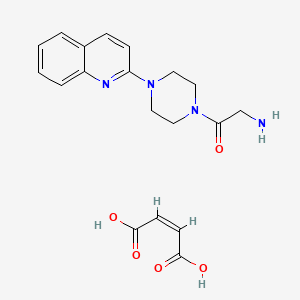
Benzenamine, 4,4'-methylenebis(3-ethyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- is a complex organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzenamine groups connected by a methylene bridge, with additional ethyl and isopropyl substituents on the aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- typically involves the reaction of aniline derivatives with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the two aromatic amine groups. The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, reaction vessels, and purification techniques are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and advanced separation technologies to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic amines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the ethyl and isopropyl substituents.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A derivative with dimethyl groups on the nitrogen atoms.
Benzenamine, 4,4’-methylenebis[3-chloro-2,6-diethyl-]: A compound with chloro and diethyl substituents.
Uniqueness
The presence of ethyl and isopropyl groups in Benzenamine, 4,4’-methylenebis(3-ethyl-5-(1-methylethyl)- imparts unique steric and electronic properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with other molecules, providing specific advantages in certain applications.
Propiedades
Número CAS |
75790-86-2 |
|---|---|
Fórmula molecular |
C23H34N2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[(4-amino-2-ethyl-6-propan-2-ylphenyl)methyl]-3-ethyl-5-propan-2-ylaniline |
InChI |
InChI=1S/C23H34N2/c1-7-16-9-18(24)11-20(14(3)4)22(16)13-23-17(8-2)10-19(25)12-21(23)15(5)6/h9-12,14-15H,7-8,13,24-25H2,1-6H3 |
Clave InChI |
DDTOOQIKICNNHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)N)C(C)C)CC2=C(C=C(C=C2C(C)C)N)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


